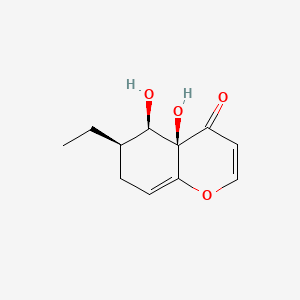

(4aR,5R,6R)-6-Ethyl-4a,5-dihydroxy-4a,5,6,7-tetrahydro-4H-1-benzopyran-4-one

Übersicht

Beschreibung

Agistatin D is a pyranacetal compound originally isolated from the Fusarium species. It is known for its ability to inhibit cholesterol biosynthesis, making it a significant compound in the study of metabolic pathways and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Agistatin D is typically derived from the Fusarium species through fermentation processes. The compound is extracted and purified using various chromatographic techniques. The specific synthetic routes and reaction conditions for Agistatin D are not extensively documented in the literature, but it involves microbial fermentation followed by isolation and purification steps .

Industrial Production Methods: Industrial production of Agistatin D involves large-scale fermentation of the Fusarium species under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate Agistatin D in its pure form. The exact parameters and conditions for industrial production are proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Reaktionstypen: Agistatin D durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Agistatin D kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Agistatin D verändern, was möglicherweise seine biologischen Eigenschaften verändert.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Agistatin-D-Molekül einführen, was zur Bildung von Analogen mit unterschiedlichen Aktivitäten führt

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind üblicherweise verwendete Reduktionsmittel.

Substitutionsreagenzien: Verschiedene Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen verwendet

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Oxidations- und Reduktionsreaktionen führen typischerweise zu Derivaten mit modifizierten funktionellen Gruppen, während Substitutionsreaktionen Analoge mit neuen funktionellen Gruppen erzeugen .

Wissenschaftliche Forschungsanwendungen

Agistatin D hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Chemie von Pyranacetalen und deren Reaktivität zu untersuchen.

Biologie: Untersucht wegen seiner Rolle bei der Hemmung der Cholesterinsynthese und seiner potenziellen Auswirkungen auf den Zellstoffwechsel.

Medizin: Als potenzieller Therapeutikum für Erkrankungen im Zusammenhang mit dem Cholesterinstoffwechsel, wie z. B. Hypercholesterinämie, untersucht.

Industrie: Verwendung bei der Entwicklung von cholesterinsenkenden Medikamenten und als biochemisches Werkzeug in der Stoffwechselforschung .

5. Wirkmechanismus

Agistatin D übt seine Wirkung aus, indem es die Biosynthese von Cholesterin hemmt. Es zielt auf spezifische Enzyme ab, die am Cholesterinsyntheseweg beteiligt sind, wodurch die Gesamtproduktion von Cholesterin in Zellen reduziert wird. Die genauen molekularen Ziele und Pfade, die an dieser Hemmung beteiligt sind, werden noch untersucht, aber es wird angenommen, dass es mit Schlüsselenzymen im Stoffwechselweg interferiert .

Wirkmechanismus

Agistatin D exerts its effects by inhibiting the biosynthesis of cholesterol. It targets specific enzymes involved in the cholesterol biosynthesis pathway, thereby reducing the overall production of cholesterol in cells. The exact molecular targets and pathways involved in this inhibition are still under investigation, but it is believed to interfere with key enzymes in the metabolic pathway .

Vergleich Mit ähnlichen Verbindungen

Agistatin D ist unter den Pyranacetalverbindungen einzigartig, da es eine spezifische hemmende Wirkung auf die Cholesterinsynthese hat. Ähnliche Verbindungen sind:

Agistatin A: Eine weitere Pyranacetalverbindung mit ähnlichen hemmenden Wirkungen, aber unterschiedlichen strukturellen Merkmalen.

Lovastatin: Ein bekanntes cholesterinsenkendes Mittel, das ebenfalls die Cholesterinsynthese hemmt, jedoch über einen anderen Mechanismus.

Simvastatin: Ähnlich wie Lovastatin hemmt es die Cholesterinsynthese und wird therapeutisch eingesetzt .

Agistatin D zeichnet sich durch seine mikrobielle Herkunft und seine spezifischen strukturellen Eigenschaften aus, die zu seiner einzigartigen biologischen Aktivität beitragen.

Eigenschaften

IUPAC Name |

(4aS,5R,6R)-6-ethyl-4a,5-dihydroxy-6,7-dihydro-5H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-2-7-3-4-9-11(14,10(7)13)8(12)5-6-15-9/h4-7,10,13-14H,2-3H2,1H3/t7-,10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJNTFPIOCKSTA-AVPPRXQKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC=C2C(C1O)(C(=O)C=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC=C2[C@@]([C@@H]1O)(C(=O)C=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144096-47-9 | |

| Record name | Agistatin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144096-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

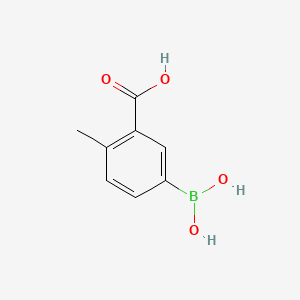

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Tetrahydropyrido[2,3-B]pyrazin-6-OL](/img/structure/B595936.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)